molecular formula C8H5FN2O3 B1401591 3-Fluoro-4-methoxy-5-nitrobenzonitrile CAS No. 1255783-15-3

3-Fluoro-4-methoxy-5-nitrobenzonitrile

Cat. No.: B1401591
CAS No.: 1255783-15-3
M. Wt: 196.13 g/mol
InChI Key: FJTDBKZTKOLNDJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O3. It is a derivative of benzonitrile, characterized by the presence of fluoro, methoxy, and nitro functional groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methoxy-5-nitrobenzonitrile can be synthesized through a multi-step process. One common method involves the nitration of 3-fluorobenzonitrile followed by methoxylation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, with careful control of temperature and reaction time to ensure the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with different functional groups.

    Reduction: 3-Fluoro-4-methoxy-5-aminobenzonitrile.

    Oxidation: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.

Scientific Research Applications

3-Fluoro-4-methoxy-5-nitrobenzonitrile is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways involving nitrile compounds.

    Medicine: Potential use in the development of pharmaceutical agents due to its unique functional groups.

    Industry: Used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism by which 3-Fluoro-4-methoxy-5-nitrobenzonitrile exerts its effects depends on its functional groups. The nitro group can participate in redox reactions, while the fluoro and methoxy groups can influence the compound’s reactivity and interaction with biological targets. The molecular targets and pathways involved are often specific to the application, such as enzyme inhibition or receptor binding in pharmaceutical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxy-5-nitrobenzonitrile is unique due to the combination of fluoro, methoxy, and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

3-fluoro-4-methoxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c1-14-8-6(9)2-5(4-10)3-7(8)11(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTDBKZTKOLNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855797
Record name 3-Fluoro-4-methoxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255783-15-3
Record name 3-Fluoro-4-methoxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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